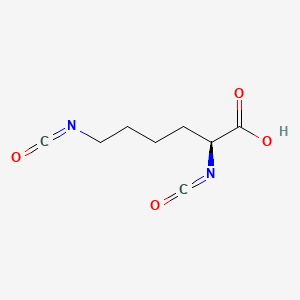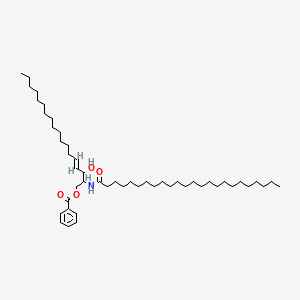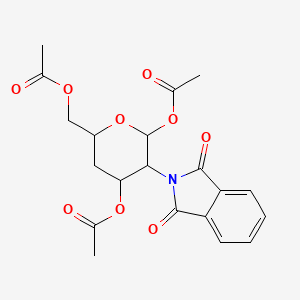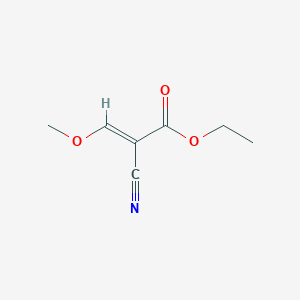![molecular formula C53H107N2O9P B12283768 1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is a synthetic phospholipid belonging to the class of phosphatidylethanolamines. These compounds are characterized by the presence of two fatty acids bonded to the glycerol moiety through ester linkages. This compound is commonly used in the study of biological membranes and liposomes due to its structural similarity to natural phospholipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the dihexadecanoyl derivative. This is followed by the phosphorylation of the glycerol backbone and subsequent attachment of the ethanolamine head group. The final product is then converted to its ammonium salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation reactions under controlled conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure the complete conversion of reactants to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Peroxides and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phospholipids.
Wissenschaftliche Forschungsanwendungen
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is widely used in scientific research, including:
Chemistry: As a model compound for studying lipid bilayers and membrane dynamics.
Biology: In the formation of liposomes for drug delivery and as a component of artificial membranes.
Medicine: In the development of drug delivery systems and as a component of pulmonary surfactants.
Industry: Used in the formulation of cosmetics and personal care products.
Wirkmechanismus
The compound exerts its effects by integrating into lipid bilayers, mimicking the behavior of natural phospholipids. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The ethanolamine head group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the membrane structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihexadecanoyl-SN-glycero-3-phosphocholine: Similar structure but with a choline head group instead of ethanolamine.
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine: Another phosphatidylethanolamine with similar fatty acid chains.
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine: Contains oleic acid chains instead of palmitic acid
Uniqueness
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is unique due to its specific combination of fatty acid chains and the ethanolamine head group, which provides distinct biophysical properties and interactions within lipid bilayers .
Eigenschaften
Molekularformel |
C53H107N2O9P |
|---|---|
Molekulargewicht |
947.4 g/mol |
IUPAC-Name |
azane;[3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C53H104NO9P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(55)54-46-47-61-64(58,59)62-49-50(63-53(57)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-60-52(56)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h50H,4-49H2,1-3H3,(H,54,55)(H,58,59);1H3 |
InChI-Schlüssel |
CREASFJXMVEMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B12283739.png)









